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Compound of Interest

Compound Name: Sodium D-Gluconate-1-13C

Cat. No.: B1161275 Get Quote

Application Note: Optimization of Dissolution Dynamic Nuclear Polarization (d-DNP) for [1-

13C]Gluconate

Executive Summary
This application note details the optimized protocol for the preparation, polarization, and

dissolution of [1-13C]Gluconate. Unlike the widely used [1-13C]Pyruvate, [1-13C]Gluconate

serves as a specific probe for the Pentose Phosphate Pathway (PPP), a metabolic route

upregulated in oxidative stress, ischemia, and aggressive tumorigenesis.

The primary challenge with [1-13C]Gluconate is its relatively short spin-lattice relaxation time (

s at 3T) compared to pyruvate (

s). This necessitates a highly optimized "sample-to-vein" workflow. This guide provides a self-
validating system to maximize polarization (

) and minimize transport losses.

Metabolic Context & Mechanism
To interpret the imaging data, researchers must understand the metabolic fate of the probe. [1-

13C]Gluconate (often administered as the lactone or neutralized acid) enters the cell and is

phosphorylated to 6-Phosphogluconate (6-PG).
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The critical imaging event is the decarboxylation of 6-PG by 6-Phosphogluconate

Dehydrogenase (6PGD). This reaction releases the C1 label as hyperpolarized

(which rapidly equilibrates to H

), serving as a direct biomarker for PPP flux and NADPH production.
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Figure 1: Metabolic fate of [1-13C]Gluconate. The appearance of H

CO

indicates active flux through 6PGD.

Protocol Phase I: Sample Formulation
The physics of DNP requires an amorphous glass at cryogenic temperatures (~1.2 K).

Crystallization destroys the DNP effect.

Reagents
Substrate: [1-13C]Gluconic Acid (49-50% w/w aqueous solution) OR Sodium [1-

13C]Gluconate (Solid).

Recommendation: Use Sodium [1-13C]Gluconate solid for higher concentration control,

dissolved in a glycerol/water matrix.

Radical:OX063 Trityl Radical.

Why: Trityl radicals have a narrow EPR linewidth suited for direct polarization of

C carbonyls without proton assistance (Direct DNP).
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Glassing Agent: Glycerol.[1]

Paramagnetic Dopant: Gadolinium chelate (e.g., ProHance/Gadoteridol).

Why: Shortens electron

, increasing polarization buildup rate.

Formulation Table
Component Concentration / Ratio Function

[1-13C]Na-Gluconate 2.0 M (in solvent) Target Nucleus

Solvent Matrix Glycerol : Water (50:50 v/v) Glassing Agent

OX063 Radical 15.0 mM Electron Source

Gd

(ProHance)
1.0 - 1.5 mM Relaxation Switch

Preparation Steps
Weighing: Weigh [1-13C]Sodium Gluconate into a micro-centrifuge tube.

Solvation: Add the 50:50 Glycerol/Water mixture. Vortex heavily and sonicate at 40°C until

fully dissolved. Note: Gluconate is viscous; ensure no crystals remain.

Radical Addition: Add pre-weighed OX063 radical to achieve 15 mM. Vortex until a dark

green, homogeneous syrup is formed.

Doping: Add Gd

stock solution to reach 1.5 mM.

Aliquoting: Dispense 30–50

L aliquots into DNP sample cups. Flash freeze in liquid nitrogen to verify glass formation
(sample must remain transparent, not opaque white).
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Protocol Phase II: Polarization (DNP Physics)
Instrument: HyperSense, SpinLab, or custom 3.35T / 5T polarizer.

Temperature:

K.

Microwave Frequency: 94.005 GHz (at 3.35T) or 140 GHz (at 5T). Note: Exact center

frequency varies by radical batch and magnet drift.

Optimization Routine (Frequency Sweep)
Do not rely on a fixed frequency. Perform a microwave frequency sweep on the first sample of

a new batch:

Set frequency to 93.900 GHz.

Increment by 10 MHz steps.

Monitor

C signal buildup for 2 minutes at each step.

Target: Select the frequency yielding the highest positive polarization slope (

). For OX063/Gluconate, this is typically 94.090

0.010 GHz (on 3.35T systems).

Buildup Time: Typical buildup to saturation takes 60–90 minutes.

Protocol Phase III: Dissolution & Neutralization
This is the most critical step. You are racing against a

of ~20 seconds.

Dissolution Media
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The goal is to dilute the hyperpolarized sample to a physiological concentration (typically 40–80

mM) and pH (7.4) instantly.

Base: Sodium Hydroxide (NaOH) is not needed if starting with Sodium Gluconate (Salt). If

starting with Gluconic Acid, NaOH is mandatory.

Buffer: 40 mM Tris or HEPES.

Chelator: 0.3 mM EDTA (sequesters Gd

to prevent

shortening in liquid state).

Solvent:

(Deuterium Oxide).

Why:

extends

by reducing dipole-dipole relaxation interactions compared to

.

The Dissolution Recipe (Standard 4 mL Output)
Sample: 40

L of 2M [1-13C]Gluconate prep.

Dissolution Volume: 4.0 mL.

Media Composition:

: 4.0 mL

Tris Buffer: 100 mg (solid) pre-dissolved.

HCl: Titrate media to pH 7.4 before loading into the polarizer.
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Temperature: Heat to 170°C / 10 bar pressure (standard superheated water method).

Workflow Diagram

1. Sample Prep
(Gluconate + OX063 + Glycerol)

2. Flash Freeze
(Verify Glass State)

3. DNP Polarization
(1.2K, 94 GHz, 60-90 min)

4. Rapid Dissolution
(Superheated D2O/Tris)

 Microwave OFF

5. Magnetic Transfer
(Tunnel/Solenoid)

 < 2.0s

6. QC Check
(pH, Temp, Polarization %)

 Automated

 Fail (pH/T1)

7. Injection & Imaging
(EPI/Spiral Seq)

 Pass
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Figure 2: Optimized DNP "Sample-to-Vein" Workflow. Note the critical <2.0s transfer time.

Quality Control (QC) & Troubleshooting
Every dissolution must be validated before animal/human injection.

Mandatory QC Parameters
Parameter Acceptance Criteria Method

pH pH strip or micro-electrode

Temperature IR Thermometer

Volume Visual check

Polarization
Low-flip angle NMR pulse on

spectrometer

Radical Filtration Undetectable
0.2

m filter inline

Troubleshooting Low Polarization
Issue: Opaque white sample after freezing.

Cause: Crystallization. The radical is excluded from the lattice, preventing DNP.

Fix: Increase Glycerol content or reduce Gluconate concentration.

Issue: Fast decay (Short

) after dissolution.

Cause: Residual paramagnetic impurities (

or Gd

).
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Fix: Degas dissolution media with Helium; ensure EDTA is present to chelate Gd

.

Data Acquisition Strategy
Due to the short

of gluconate (~20s at 3T), standard CSI (Chemical Shift Imaging) is often too slow.

Sequence: Spectral-Spatial Excitation or EPSI (Echo-Planar Spectroscopic Imaging).

Flip Angle: Variable Flip Angle (VFA) scheme is recommended to utilize magnetization

efficiently over the 60-second metabolic window.

Start Time: Imaging must commence immediately upon injection (t=0) to capture the initial

vascular flush and subsequent metabolic conversion.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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